5-Bromo-N-methyl-1,3-benzothiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEIKUIELFJNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612527-78-3 | |
| Record name | 5-bromo-N-methyl-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Spectroscopic Characterization of 5 Bromo N Methyl 1,3 Benzothiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the structural confirmation of 5-Bromo-N-methyl-1,3-benzothiazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons.
The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The bromine atom at the C5 position and the fusion of the thiazole (B1198619) ring influence the chemical shifts of these protons. The proton at C4, being ortho to the bromine atom, is expected to be the most deshielded. The proton at C6 will be coupled to the proton at C7, and the proton at C7 will appear as a doublet. The N-methyl group will appear as a singlet in the upfield region of the spectrum. The predicted chemical shifts and multiplicities are detailed in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.6 | d | ~2.0 |
| H-6 | ~7.3 | dd | ~8.5, 2.0 |
| H-7 | ~7.1 | d | ~8.5 |
| N-CH₃ | ~3.0 | s | - |
Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects in ¹H NMR spectroscopy.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, Br) and the aromaticity of the ring system.
The C2 carbon, being part of the guanidine-like fragment and bonded to two nitrogen atoms and a sulfur atom, is expected to have the most downfield chemical shift. The carbon atoms of the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the fused thiazole ring. The N-methyl carbon will appear at the most upfield position. The predicted chemical shifts for each carbon atom are presented in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165 |
| C3a | ~150 |
| C4 | ~125 |
| C5 | ~115 |
| C6 | ~123 |
| C7 | ~121 |
| C7a | ~130 |
| N-CH₃ | ~30 |
Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects in ¹³C NMR spectroscopy.
Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the proton-proton coupling network. For this compound, cross-peaks would be expected between the aromatic protons H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be observed between H-4 and H-6, indicating a meta-coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for H-4 would correlate with the signal for C4, H-6 with C6, H-7 with C7, and the N-methyl protons with the N-methyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The 1,3-benzothiazole ring system has a set of characteristic vibrational modes. These include C-H stretching and bending, C=C and C=N stretching within the aromatic and thiazole rings, and ring breathing modes. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations give rise to bands in the fingerprint region (below 1500 cm⁻¹).
The presence of the bromo and N-methylamine groups introduces specific vibrational signatures in the IR and Raman spectra.
Bromo Group: The C-Br stretching vibration is typically observed in the low-frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹. This band can sometimes be weak.
N-Methylamine Group: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3500-3300 cm⁻¹. The C-N stretching vibration will likely be found in the 1350-1250 cm⁻¹ range. The N-H bending vibration usually appears around 1650-1550 cm⁻¹. The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹, and the C-H bending modes will be in the 1470-1360 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=N Stretch | 1650 - 1550 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| N-H Bend | 1650 - 1550 | Medium |
| C-H Bend (aliphatic) | 1470 - 1360 | Medium |
| C-N Stretch | 1350 - 1250 | Medium-Strong |
| C-Br Stretch | 600 - 500 | Weak-Medium |
Note: The predicted frequencies are based on typical ranges for the respective functional groups and the benzothiazole (B30560) scaffold.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, this technique provides definitive confirmation of its identity and offers insights into its structural stability.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous calculation of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₇BrN₂S) is calculated to be 241.95132 Da.
In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), to form protonated molecules, [M+H]⁺. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined mass of the [M+H]⁺ ion should align closely with the calculated value, typically within a margin of ±5 ppm, thus confirming the molecular formula.
Predicted mass spectrometry data for various adducts of the target compound provide expected m/z values that would be observed in an HRMS analysis.
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 242.95860 |
| [M+Na]⁺ | 264.94054 |
| [M+K]⁺ | 280.91448 |
| [M+NH₄]⁺ | 259.98514 |
Isotopic Pattern Analysis for Bromine
A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). nih.govresearchgate.net
This 1:1 isotopic ratio results in a characteristic pattern in the mass spectrum for any ion containing a single bromine atom. The molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass units (m/z). wikipedia.orgnih.gov These peaks correspond to the molecule containing ⁷⁹Br (M⁺) and the molecule containing ⁸¹Br ([M+2]⁺). The presence of this doublet is a clear and reliable indicator of a monobrominated compound. researchgate.netnih.gov For this compound, this would manifest as two peaks of nearly identical height around m/z 242 and 244.
X-ray Crystallography for Solid-State Structural Determination
While specific single-crystal X-ray diffraction data for this compound is not publicly available, the methodology and expected outcomes can be described based on studies of closely related 2-aminobenzothiazole (B30445) derivatives. nih.govresearchgate.net X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector. The resulting data, consisting of the positions and intensities of thousands of reflections, are processed and corrected.
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. This refinement process yields the final, precise atomic coordinates, thermal parameters, and other crystallographic details.
Precise Molecular Geometry and Bond Parameters
The refined crystal structure provides precise measurements of all bond lengths and bond angles within the molecule. For this compound, this would confirm the planarity of the benzothiazole ring system. Key parameters, such as the C-S, C-N, C-C, and C-Br bond lengths, can be compared to standard values to identify any electronic effects caused by the substituents.
Based on crystallographic data from analogous 2-aminobenzothiazole structures, the expected bond lengths and angles can be tabulated.
| Parameter | Expected Value (Å or °) |
|---|---|
| C-S (thiazole ring) | ~1.74 - 1.76 Å |
| C-N (thiazole ring) | ~1.31 - 1.38 Å |
| C-Br (aromatic) | ~1.88 - 1.91 Å |
| C-N (exocyclic amine) | ~1.34 - 1.37 Å |
| S-C-N (thiazole angle) | ~110 - 112° |
| C-N-C (thiazole angle) | ~110 - 112° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by various non-covalent intermolecular interactions. Analysis of these interactions is crucial for understanding the physical properties of the solid material.
For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It is expected to form hydrogen bonds with acceptor atoms on adjacent molecules, such as the nitrogen atom of the thiazole ring or potentially the bromine atom, forming supramolecular synthons that guide the crystal packing.
π–π Stacking: The planar, electron-rich benzothiazole ring system is likely to engage in π–π stacking interactions with neighboring rings. These interactions, characterized by face-to-face or offset arrangements of the aromatic systems, contribute significantly to the stability of the crystal lattice.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the sulfur or nitrogen atoms. This type of interaction is a recognized structure-directing force in the crystals of halogenated organic compounds.
Hirshfeld surface analysis is a powerful tool often used in modern crystallographic studies to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. researchgate.net
Chemical Reactivity and Derivatization Strategies of 5 Bromo N Methyl 1,3 Benzothiazol 2 Amine
Transformations at the N-Methylamino Group
The exocyclic secondary amine at the C-2 position is a versatile functional group that can undergo various transformations, including acylation, sulfonylation, and further substitution. Its reactivity is influenced by the electronic properties of the benzothiazole (B30560) ring system.
The N-methylamino group of 5-Bromo-N-methyl-1,3-benzothiazol-2-amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy for functionalizing the 2-amino position of the benzothiazole core. For instance, related 2-aminobenzothiazoles are known to react with agents like chloroacetyl chloride or acetic acid to yield N-acylated products. umpr.ac.id The reaction typically proceeds by nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent.
Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are of significant interest in medicinal chemistry. The general procedure involves the nucleophilic substitution at the sulfonyl chloride by the amine. mdpi.com A common method for the N-sulfonylation of related heterocyclic amines, such as 2-aminothiazole, involves heating the amine with a substituted benzenesulfonyl chloride in an aqueous solution with a base like sodium acetate. nih.gov
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Acylation | Acetyl Chloride | N-Acetamide | Aprotic solvent, base (e.g., triethylamine) |
| Acylation | Benzoic Acid | N-Benzamide | Coupling agent (e.g., EDCI), base |
| Sulfonylation | Benzenesulfonyl Chloride | N-Benzenesulfonamide | Base (e.g., pyridine (B92270) or sodium acetate) |
Classical condensation reactions with aldehydes or ketones to form Schiff bases (imines) are not possible for this compound. This is because the secondary N-methylamino group lacks the second hydrogen atom on the nitrogen that is necessary for the elimination of a water molecule to form the C=N double bond.
However, the N-methylamino group can participate in more complex, multi-component condensation reactions. For example, 2-aminobenzothiazoles can react with aldehydes and methylene-active carbonyl compounds in three-component reactions to generate fused heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles. researchgate.net These reactions demonstrate that while simple imine formation is blocked, the nucleophilic character of the amino group can still be exploited in condensation cascades to build more elaborate molecular architectures.
As a secondary amine, the N-methylamino group can be further functionalized through N-alkylation or N-arylation to form a tertiary amine. N-alkylation can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the hydrogen halide byproduct. aip.orgnih.gov This reaction converts the secondary amine into a tertiary amine, for example, producing an N-ethyl-N-methyl derivative.
Catalytic methods using alcohols as alkylating agents via a "borrowed hydrogen" pathway have also been developed for N-alkylation of 2-aminobenzothiazoles. researchgate.net N-arylation, while less commonly reported for this specific scaffold, is a plausible transformation using methods such as the Buchwald-Hartwig amination, which couples amines with aryl halides using a palladium catalyst.
| Reaction Type | Reagent Example | Catalyst/Base | Product Type |
| N-Alkylation | Ethyl Iodide | K₂CO₃ or other non-nucleophilic base | Tertiary Amine |
| N-Alkylation | Benzyl Alcohol | Ruthenium(II) complex | Tertiary Amine |
| N-Arylation | Phenyl Bromide | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Tertiary Arylamine |
Reactions Involving the Bromo Substituent at C-5
The bromine atom at the C-5 position of the benzothiazole ring serves as a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.
The C-Br bond at the 5-position is well-suited for participating in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a highly effective method for forming a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. libretexts.org This reaction has been successfully applied to 6-bromo-2-aminobenzothiazole derivatives, demonstrating its utility on this scaffold. nih.govresearchgate.net The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a mixture of organic solvent and water. nih.gov
The Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne to form an arylethynyl derivative. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base, typically an amine which can also serve as the solvent. researchgate.net This method provides a direct route to introduce alkyne functionalities onto the benzothiazole core.
| Reaction Name | Coupling Partner | Catalyst System | Product Structure |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl) derivative |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring is generally challenging. wikipedia.org Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). lasalle.eduyoutube.com
In the case of this compound, the benzothiazole moiety itself is not sufficiently electron-withdrawing to strongly activate the C-5 position for SNAr under standard conditions. Therefore, the displacement of the bromo substituent by common nucleophiles (such as alkoxides, amines, or thiols) is generally not a favored reaction pathway. Achieving such a transformation would likely require harsh reaction conditions or the use of specialized catalytic systems designed to facilitate nucleophilic substitution on unactivated aryl halides.
Reactivity of the Benzothiazole Heterocycle
The chemical behavior of this compound is governed by the intricate interplay of its constituent parts: the electron-rich 2-(methylamino) group, the deactivating but ortho-, para-directing bromine atom, and the inherent electronic properties of the fused benzothiazole ring system. This structure allows for reactivity on the benzene portion of the heterocycle through several distinct pathways, including electrophilic substitution and metalation-based functionalization strategies.
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the combined directing effects of the substituents. The available positions for substitution are C4, C6, and C7.
Directing Effects of Substituents:
2-(N-methylamino) Group: This group is a powerful activating director. Through resonance, it donates electron density to the heterocyclic system, which is relayed to the fused benzene ring. This effect strongly favors electrophilic attack at the positions ortho (C7) and para (C5) to the thiazole (B1198619) nitrogen. As the C5 position is already occupied by bromine, this group primarily directs incoming electrophiles toward C7.
5-Bromo Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The bromine atom at C5 will therefore direct incoming electrophiles to its ortho positions, C4 and C6.
Predicted Regioselectivity: The final regiochemical outcome of an EAS reaction depends on the competition between these directing effects. The potent activating nature of the 2-(N-methylamino) group suggests a strong preference for substitution at C7. However, the directing effect of the bromine to C4 and C6 is also significant. In many heterocyclic systems, the position adjacent to the fused ring junction (C7) can be sterically hindered. Furthermore, the bromine at C5 will direct electrophiles to both C4 and C6. Therefore, a mixture of products is possible, with substitution at C4, C6, and C7 all being plausible depending on the specific electrophile and reaction conditions. Reactions like nitration or further halogenation would likely yield a complex mixture of isomers, with C4 and C6 substituted products often being significant components.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
This table outlines hypothetical electrophilic substitution reactions based on the predicted reactivity of the benzothiazole core. The product distribution can vary based on reaction conditions.
| Reaction Type | Reagents & Conditions | Target Position(s) | Potential Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | C4, C6 | 5-Bromo-N-methyl-4-nitro-1,3-benzothiazol-2-amine and 5-Bromo-N-methyl-6-nitro-1,3-benzothiazol-2-amine |
| Bromination | Br₂, FeBr₃ or Acetic Acid | C4, C6 | 4,5-Dibromo-N-methyl-1,3-benzothiazol-2-amine and 5,6-Dibromo-N-methyl-1,3-benzothiazol-2-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4, C6 | 1-(5-Bromo-2-(methylamino)-1,3-benzothiazol-4-yl)alkan-1-one and 1-(5-Bromo-2-(methylamino)-1,3-benzothiazol-6-yl)alkan-1-one |
Metalation and Subsequent Functionalization
Modern synthetic methods provide powerful alternatives to classical electrophilic substitution for functionalizing the benzothiazole ring with high regioselectivity. These strategies involve the formation of organometallic intermediates that can react with a wide range of electrophiles.
Metal-Halogen Exchange: The carbon-bromine bond at the C5 position is a prime site for metal-halogen exchange. Treatment with strong organometallic bases, most commonly n-butyllithium (n-BuLi) or Turbo-Grignard reagents (i-PrMgCl·LiCl), at low temperatures can selectively replace the bromine atom with a metal (typically lithium or magnesium). This generates a potent C5-nucleophile. This organometallic intermediate can then be quenched with various electrophiles to install a diverse array of functional groups exclusively at the C5 position. This method avoids the regioselectivity issues associated with electrophilic substitution and provides a reliable route to 5-substituted derivatives.
Directed ortho-Metalation (DoM): The 2-(N-methylamino) group has the potential to act as a directed metalation group (DMG). In this process, the heteroatom of the DMG coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. For this molecule, the DMG could direct the removal of the C7 proton. However, a significant competing reaction is the deprotonation of the N-H bond of the secondary amine, which is more acidic than the aromatic C-H protons. This would consume at least one equivalent of the base. Using excess strong base or a kinetically powerful base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA could potentially overcome this and achieve C-H activation at the C7 position.
Transition-Metal-Catalyzed C-H Functionalization: Iridium-catalyzed C-H borylation is a state-of-the-art method for converting aromatic C-H bonds into versatile C-B (boronate ester) bonds. nih.gov The regioselectivity of this reaction on heterocyclic systems is governed by a combination of steric and electronic factors. nih.gov For related benzothiadiazole systems, borylation tends to avoid the C4 position due to electronic repulsion from the lone pair on the adjacent ring nitrogen. acs.org By analogy, for this compound, the C-H bonds at C4, C6, and C7 are potential sites for borylation. With the C5 position blocked, C6 and C4 emerge as likely candidates for functionalization, which could then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds.
Table 2: Potential Metalation and Functionalization Strategies
This table summarizes key derivatization strategies based on the formation of organometallic intermediates, offering high regiocontrol.
| Strategy | Reagents & Conditions | Position Functionalized | Example Electrophile (E⁺) / Coupling Partner | Example Product |
| Metal-Halogen Exchange | 1) n-BuLi or i-PrMgCl·LiCl, THF, -78 °C2) Electrophile (E⁺) | C5 | CO₂ (followed by acid workup) | 2-(Methylamino)-1,3-benzothiazole-5-carboxylic acid |
| Directed ortho-Metalation (DoM) | 1) 2.2 eq s-BuLi, TMEDA, THF, -78 °C2) Electrophile (E⁺) | C7 | I₂ | 5-Bromo-7-iodo-N-methyl-1,3-benzothiazol-2-amine |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂, Hexane, 80 °C | C4, C6, or C7 | Suzuki Coupling Partner (e.g., Aryl-Br, Pd cat.) | 5-Bromo-N-methyl-6-phenyl-1,3-benzothiazol-2-amine |
Computational Chemistry and Theoretical Investigations of 5 Bromo N Methyl 1,3 Benzothiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
DFT is a fundamental method used to investigate the electronic structure of molecules. nih.gov Such calculations would typically be performed using specific functionals and basis sets, like B3LYP/6-311++G(d,p), to determine the most stable molecular conformation and its electronic properties. nih.gov
Geometry Optimization and Conformational Analysis
This step involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For a molecule like 5-Bromo-N-methyl-1,3-benzothiazol-2-amine, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. Analysis of related molecules shows that these orbitals are key to predicting charge transfer within the molecule.
Theoretical Vibrational Spectroscopy and UV-Vis Absorption Predictions
Computational methods can predict the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Theoretical vibrational frequencies are calculated to help assign experimental spectral bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Quantum Chemical Calculations of Reactivity Descriptors
These calculations provide insight into how a molecule will interact with other chemical species.
Electrostatic Potential Surface (EPS) Analysis
An EPS map illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. For similar compounds, red areas indicate negative potential, prone to electrophilic attack, while blue areas show positive potential, susceptible to nucleophilic attack.
Fukui Function Calculations for Electrophilic and Nucleophilic Sites
Fukui functions are used to more quantitatively determine the most likely sites for electrophilic, nucleophilic, and radical attacks within a molecule. These calculations are instrumental in predicting the regioselectivity of chemical reactions. Studies on analogous heterocyclic compounds have utilized Fukui functions to explain their reactive behavior. researchgate.net
Currently, the specific data required to populate these analyses for this compound is not available in existing literature. Therefore, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.
Non-Linear Optical (NLO) Properties Prediction
There are no available research studies that predict or detail the non-linear optical properties of this compound. Consequently, data regarding its dipole moment, polarizability, and first-order hyperpolarizability are not available.
Intermolecular Interaction Analysis through Computational Methods
Specific computational analyses of the intermolecular interactions of this compound are not documented in the accessible scientific literature.
A Hirshfeld surface analysis for this compound has not been published. This type of analysis is crucial for visualizing and quantifying intermolecular contacts within a crystal structure, but requires crystallographic data that is not available for this specific compound.
There is no evidence of energy decomposition analysis, such as PIXEL calculations, having been performed on this compound. Such studies would provide a quantitative breakdown of the contributions of electrostatic, polarization, dispersion, and repulsion forces to the total interaction energy between molecules in a crystal lattice, but this information has not been generated or published for this compound.
Applications of 5 Bromo N Methyl 1,3 Benzothiazol 2 Amine in Advanced Materials and Chemical Sensing
Precursor in the Synthesis of Novel Organic Materials
The benzothiazole (B30560) core is a well-established building block in the synthesis of various organic materials due to its rigid structure, electron-donating properties, and potential for functionalization. It is anticipated that "5-Bromo-N-methyl-1,3-benzothiazol-2-amine" could serve as a valuable precursor in this context. The bromine atom at the 5-position offers a reactive site for cross-coupling reactions, enabling the integration of this moiety into larger conjugated systems. The N-methyl group can influence solubility and intermolecular interactions.
Incorporation into Polymer Architectures
Despite the potential for "this compound" to be used as a monomer in polymerization reactions, a thorough search of scientific databases did not yield specific examples of its incorporation into polymer architectures. In principle, the bromo-substituent could be utilized in various polymerization techniques, such as Suzuki or Stille coupling, to create novel polymers with tailored electronic and photophysical properties.
Contribution to Organic Electronic or Optoelectronic Systems
Benzothiazole derivatives are known to be components of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Their electron-rich nature makes them suitable for hole-transporting or emissive layers. However, no specific studies detailing the synthesis, characterization, or performance of "this compound" in organic electronic or optoelectronic systems have been identified. Theoretical studies on related benzothiazole derivatives suggest that substitutions on the benzothiazole ring can significantly influence the electronic properties of the resulting materials. researchgate.net
Role in Coordination Chemistry as a Ligand
The nitrogen and sulfur atoms within the benzothiazole ring system provide potential coordination sites for metal ions, making benzothiazole derivatives interesting ligands in coordination chemistry. The formation of metal complexes can lead to materials with novel magnetic, optical, or catalytic properties.
Complexation with Transition Metal Ions
While the coordination chemistry of various 2-aminobenzothiazole (B30445) derivatives has been explored, forming complexes with transition metals like cobalt, nickel, copper, and zinc, no specific studies on the complexation of "this compound" with transition metal ions were found. mdpi.comacs.org Research on similar ligands suggests that the exocyclic amine and the thiazole (B1198619) nitrogen are often involved in binding to the metal center. mdpi.com
Structural Characterization of Metal Complexes
Consistent with the lack of data on its complexation, there is no information available on the structural characterization of metal complexes derived from "this compound". Structural analysis, typically performed using techniques like X-ray crystallography, would be essential to understand the coordination geometry and bonding within such complexes.
Development of Chemical Sensor Platforms
Benzothiazole-based compounds have been investigated for their potential in chemical sensing, particularly as fluorescent chemosensors for the detection of metal ions. acs.orgresearchgate.net The fluorescence properties of the benzothiazole moiety can be modulated upon binding to a specific analyte, leading to a measurable signal.
A search for the application of "this compound" in chemical sensor platforms did not yield any specific research articles. The development of a sensor would typically involve functionalizing the benzothiazole core with a receptor unit that can selectively bind to the target analyte. The electronic and steric effects of the 5-bromo and N-methyl groups would likely influence the binding affinity and selectivity of any such sensor. While general benzothiazole derivatives have shown promise in this area, dedicated research on this specific compound is required to ascertain its utility in chemical sensing. acs.orgresearchgate.net
Design of Anion and Cation Sensors
There is no available research dedicated to the design and synthesis of anion or cation sensors based on the specific molecular structure of this compound. While the broader class of benzothiazole derivatives has been explored for ion sensing, the influence of the bromo- and N-methyl substituents on the sensing capabilities of this particular scaffold has not been reported. Consequently, there are no established protocols or research findings on its use as a selective chelating agent for specific anions or cations.
Fluorimetric or Colorimetric Sensing Mechanisms
Due to the lack of studies on the application of this compound as a chemical sensor, its potential fluorimetric or colorimetric sensing mechanisms have not been elucidated. Research into the photophysical properties of this compound upon interaction with various ions is required to determine if mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), excimer/exciplex formation, or Förster resonance energy transfer (FRET) are at play. Without experimental data, any discussion of its sensing mechanism would be purely speculative.
Detailed research findings, including data on binding affinity, selectivity, limits of detection, and quantum yields, are not available for this compound in the context of chemical sensing.
Emerging Research Directions and Future Prospects for 5 Bromo N Methyl 1,3 Benzothiazol 2 Amine Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds. For benzothiazole (B30560) derivatives, research has demonstrated the feasibility of moving away from traditional methods that often involve hazardous reagents and energy-intensive conditions. Future research on the synthesis of 5-Bromo-N-methyl-1,3-benzothiazol-2-amine is expected to focus on these sustainable approaches.
Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and reactions in aqueous media or under solvent-free conditions are promising avenues. researchgate.net The development of eco-friendly and reusable catalysts, including silica (B1680970) sulfuric acid and various metal-organic frameworks, represents a significant step forward in minimizing the environmental impact of synthetic processes. researchgate.net These techniques not only reduce waste and energy consumption but also often lead to higher yields and shorter reaction times.
| Methodology | Key Advantages | Catalyst/Conditions | Potential for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Ethanol, solvent-free | High potential for efficient and rapid synthesis. |
| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer | Aqueous media, ammonium (B1175870) acetate | Applicable for energy-efficient synthesis pathways. |
| Solvent-Free Reactions | Reduced waste, no hazardous solvents, atom economy | p-Toluene sulfonic acid (PTSA) | Ideal for minimizing environmental footprint. |
| Heterogeneous Catalysis | Catalyst reusability, easy separation of products | Silica sulfuric acid, SnP2O7 | Offers a sustainable and cost-effective production route. |
Investigation of Novel Chemical Transformations and Catalyst Development
The functional groups present in this compound—specifically the bromo substituent on the benzene (B151609) ring and the N-methyl-amine group—offer rich opportunities for novel chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, which are fundamental in modern organic synthesis.
Future research will likely explore Suzuki, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions to introduce a wide array of substituents at the 5-position. mdpi.com These transformations would enable the creation of a library of derivatives with diverse electronic and steric properties, which is crucial for tuning the compound's function for specific applications. The development of highly efficient and selective catalysts, particularly those based on palladium, nickel, and copper, will be essential for these transformations. nih.gov Furthermore, modern catalytic systems, including metal-free catalysts and photocatalysts, are expected to provide more sustainable routes for the functionalization of the benzothiazole core. nih.gov
Application of Machine Learning and AI in Compound Design and Property Prediction
Integration into Complex Supramolecular Assemblies
The planar, aromatic structure of the benzothiazole core suggests that this compound could be a valuable building block for constructing complex supramolecular assemblies. The potential for self-aggregation and the formation of nanoparticles is a key area of interest for applications in drug delivery and biosensing. nih.gov
Research into the self-assembly of benzothiazole-based molecules has demonstrated their ability to form organized structures in solution. nih.gov The specific substituents on this compound can be tailored to control the non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that govern the self-assembly process. By modifying the compound, it may be possible to direct the formation of specific architectures, such as micelles, vesicles, or nanofibers, with unique functional properties.
Advanced Material Science Applications Beyond Current Scope
The unique electronic properties of the benzothiazole scaffold make it an attractive candidate for applications in advanced materials science. The presence of a bromine atom in this compound provides a strategic point for modification, allowing for the fine-tuning of its optical and electronic characteristics.
One promising area is the development of organic light-emitting diodes (OLEDs). Benzothiazole derivatives have been investigated for their potential as electroluminescent materials. researchgate.net By incorporating the this compound moiety into larger conjugated systems, it may be possible to create novel materials with high quantum yields and specific emission colors. Another area of exploration is in the field of organic semiconductors, where the charge transport properties of benzothiazole derivatives are of interest. nih.gov Additionally, bromo-substituted benzothiazoles have been used in the synthesis of iridium(III) complexes for applications as reverse saturable absorption materials, which have relevance in optical limiting and nonlinear optics. nih.gov
Q & A
Q. Q1. What are the standard synthetic routes for 5-Bromo-N-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization of 4-methylaniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). Key parameters include:
- Reagent Ratios: Stoichiometric excess of Br₂ improves bromination efficiency but may require quenching to avoid side reactions.
- Temperature Control: Maintaining low temperatures prevents decomposition of intermediates.
- Workup: Neutralization with NaOH and recrystallization from ethanol yields pure product (70% yield, m.p. 165–170°C) .
Comparison: Alternative routes using N-methylation of 2-amino-5-bromothiazole show lower efficiency due to competing side reactions .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: NMR confirms the N-methyl group (singlet at δ ~3.2 ppm) and aromatic protons (δ 7.2–7.8 ppm).
- Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 193.07 (M+H)⁺, consistent with the molecular formula C₄H₅BrN₂S .
- Elemental Analysis: Matches calculated values for C (24.89%), H (2.61%), and Br (41.43%) .
Advanced Research Questions
Q. Q3. How does the N-methyl group in this compound enhance its reactivity compared to non-methylated analogs?
Methodological Answer: The N-methyl group:
- Improves Solubility: Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating coupling reactions.
- Modulates Electronic Effects: Electron-donating methyl group increases nucleophilicity at the sulfur atom, enabling regioselective sulfoxide formation with m-CPBA .
Comparative Data: Non-methylated analogs (e.g., 2-amino-5-bromothiazole) show reduced solubility and slower reaction kinetics in Suzuki couplings .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity across studies may arise from:
- Assay Variability: Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using reference strains (e.g., E. coli ATCC 25922) .
- Purity Verification: HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures biological results are compound-specific .
- Structural Confirmation: X-ray crystallography can rule out polymorphic effects .
Q. Q5. How can computational methods optimize derivatives of this compound for target binding?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Focus on the bromine atom’s halogen bonding potential.
- QSAR Models: Correlate substituent effects (e.g., replacing Br with Cl) with bioactivity using Gaussian09-derived descriptors .
- Retrosynthesis Tools: AI platforms (e.g., Pistachio/Bkms_metabolic) predict feasible routes for novel analogs .
Methodological Challenges
Q. Q6. What are the best practices for handling this compound’s limited solubility in aqueous media?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (1:4 v/v) for biological assays, ensuring DMSO concentration <0.1% to avoid cytotoxicity.
- Micellar Encapsulation: SDS or Tween-80 micelles improve solubility for in vitro studies .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at the thiazole ring’s 4-position via Pd-catalyzed cross-coupling .
Q. Q7. How can researchers mitigate toxicity risks during in vitro studies?
Methodological Answer:
- Cytotoxicity Screening: Pre-test compounds on HEK-293 cells (ATCC CRL-1573) using the MTT assay.
- Metabolic Stability: Assess hepatic metabolism via human liver microsomes (HLMs) to identify toxic metabolites .
- Alternative Halogens: Replace bromine with less toxic substituents (e.g., CF₃) while retaining activity .
Data Interpretation and Validation
Q. Q8. How to validate the compound’s role as a "building block" in multi-step syntheses?
Methodological Answer:
- Stepwise Tracking: Use LC-MS to monitor intermediate formation (e.g., Suzuki coupling with boronic acids).
- Isolation Yields: Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) in THF/water (3:1) for cross-couplings .
- Case Study: Successful synthesis of benzothiazole-based triazines (IC₅₀ = 1.2 µM against MCF-7 cells) confirms utility .
Advanced Applications
Q. Q9. Can this compound act as a fluorescent probe, and what modifications are needed?
Methodological Answer:
- Structural Tuning: Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to redshift emission (λₑₘ >500 nm).
- Validation: Fluorescence quantum yield (Φ) measured via integrating sphere (e.g., Φ = 0.45 in ethanol) .
- Live-Cell Imaging: Confocal microscopy in HeLa cells confirms mitochondrial localization with low photobleaching .
Q. Q10. What mechanistic insights explain its variable activity in anticancer vs. antimicrobial assays?
Methodological Answer:
- Target Profiling: Kinase inhibition assays (e.g., EGFR IC₅₀ = 8.7 µM) vs. bacterial topoisomerase IV inhibition (IC₅₀ = 12.3 µM).
- Metabolomics: LC-MS/MS identifies differential metabolite disruption (e.g., ATP depletion in cancer cells vs. folate pathway inhibition in bacteria) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
